molecular formula C22H14ClF3O3 B12384403 Fabp4-IN-2

Fabp4-IN-2

Katalognummer: B12384403
Molekulargewicht: 418.8 g/mol
InChI-Schlüssel: INLIHUCZNWEXGG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Fabp4-IN-2 is a chemical compound that acts as an inhibitor of fatty acid binding protein 4 (FABP4). Fatty acid binding protein 4 is a lipid chaperone involved in the transport of fatty acids and other hydrophobic molecules within cells. It plays a significant role in metabolic processes and is associated with various metabolic disorders, including obesity, diabetes, and cardiovascular diseases .

Vorbereitungsmethoden

The synthesis of Fabp4-IN-2 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic route typically includes:

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include automated processes and stringent quality control measures to maintain consistency and efficiency .

Analyse Chemischer Reaktionen

Fabp4-IN-2 undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium on carbon). The major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Fabp4-IN-2 has several scientific research applications, including:

Wirkmechanismus

Fabp4-IN-2 exerts its effects by inhibiting the activity of fatty acid binding protein 4. This inhibition disrupts the transport of fatty acids and other hydrophobic molecules within cells, leading to alterations in lipid metabolism and signaling pathways. The molecular targets and pathways involved include the peroxisome proliferator-activated receptor gamma (PPARγ) pathway and the nuclear factor-kappa B (NF-κB) pathway .

Vergleich Mit ähnlichen Verbindungen

Fabp4-IN-2 is unique compared to other similar compounds due to its specific inhibitory activity against fatty acid binding protein 4. Similar compounds include:

This compound stands out due to its high specificity and potency in inhibiting fatty acid binding protein 4, making it a valuable tool in scientific research and potential therapeutic applications.

Eigenschaften

Molekularformel

C22H14ClF3O3

Molekulargewicht

418.8 g/mol

IUPAC-Name

5-[3-chloro-2-(2,3-dihydro-1-benzofuran-5-yl)phenyl]-2-(trifluoromethyl)benzoic acid

InChI

InChI=1S/C22H14ClF3O3/c23-18-3-1-2-15(20(18)14-5-7-19-13(10-14)8-9-29-19)12-4-6-17(22(24,25)26)16(11-12)21(27)28/h1-7,10-11H,8-9H2,(H,27,28)

InChI-Schlüssel

INLIHUCZNWEXGG-UHFFFAOYSA-N

Kanonische SMILES

C1COC2=C1C=C(C=C2)C3=C(C=CC=C3Cl)C4=CC(=C(C=C4)C(F)(F)F)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.